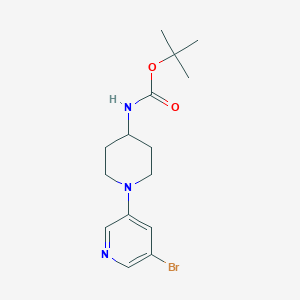

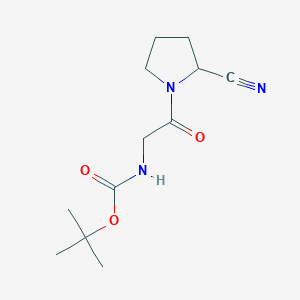

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

説明

“(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate” is a chemical compound that is also known as Anagliptin . Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was approved in Japan for the treatment of patients with Type 2 diabetes mellitus (T2DM) . It is a treatment for diabetes based on inhibition of DPP-4, an enzyme that is responsible for degradation of glucagon-like peptide 1 (GLP-1), a 30-amino acid peptide that is secreted in response to food intake .

Synthesis Analysis

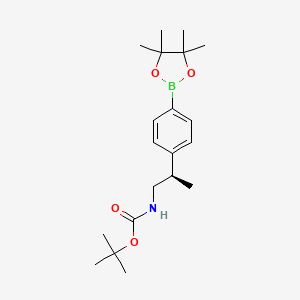

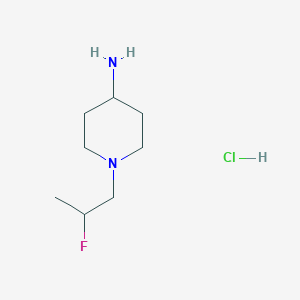

The most likely process-scale synthesis of Anagliptin has been published and involves the alkylation of commercially available (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile with t-butyl (2-amino-2-methyl-1-propyl)carbamate .Molecular Structure Analysis

Anagliptin is a potent DPP-4 inhibitor, with an IC 50 =3.8 nM and >10,000-fold selectivity over inhibition of DPP-8 and DPP-9 . The molecular formula of Anagliptin is C19H25N7O2 .Chemical Reactions Analysis

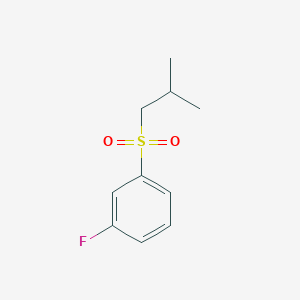

The chemical reactions involved in the synthesis of Anagliptin include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis

Anagliptin has a molecular weight of 383.45 . It has a melting point of 115 - 119°C and a density of 1.33±0.1 g/cm3 . It is slightly soluble in Chloroform, Dichloromethane, and DMSO .科学的研究の応用

Process Development and Synthesis

A practical and scalable synthesis method for related carbamate compounds, specifically as intermediates in the manufacture of inhibitors, was developed through an efficient one-pot, two-step telescoped sequence, indicating the compound's role in streamlined synthetic routes for complex molecule production (Wenjie Li et al., 2012).

Enantioselective Synthesis Techniques

The compound's framework has been applied in enantioselective synthesis processes, such as the intramolecular reductive amination, to produce chiral 2-substituted arylpyrrolidines with high yield and enantiomeric excess, demonstrating its importance in the asymmetric synthesis of biologically relevant molecules (Huanghai Zhou et al., 2019).

Cyclization Techniques and CO2 Fixation

Research also includes cyclizative atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates, utilizing tert-butyl hypoiodite. This highlights the compound's role in environmentally friendly synthetic processes and the fixation of atmospheric CO2 into useful organic compounds (Y. Takeda et al., 2012).

Synthetic Building Blocks for Novel Inhibitors

The compound serves as a precursor for the synthesis of optically active carbamates, which are further utilized as building blocks for novel protease inhibitors, showcasing its utility in the development of therapeutic agents (Arun K. Ghosh et al., 2017).

Novel Chiral Auxiliary Applications

It has also been used in the synthesis and application of new chiral auxiliaries for dipeptide synthesis, indicating its versatility in peptide synthesis and the preparation of enantiomerically pure compounds (A. Studer et al., 1995).

Safety And Hazards

Anagliptin is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . This means it is harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

tert-butyl N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-5-9(15)7-13/h9H,4-6,8H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUOIQQDTSKPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

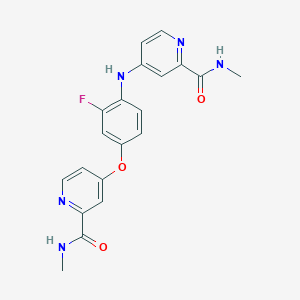

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)

![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)

![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)